molecular formula C8H11N3O2 B12293948 5-cyclopentyl-4-nitro-1H-pyrazole

5-cyclopentyl-4-nitro-1H-pyrazole

Cat. No.: B12293948
M. Wt: 181.19 g/mol
InChI Key: LAIYNHBDFJGIFY-UHFFFAOYSA-N
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Description

5-cyclopentyl-4-nitro-1H-pyrazole is a specialist nitro-substituted pyrazole derivative offered for advanced chemical and pharmacological research. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . The incorporation of a nitro group and a cyclopentyl substituent makes this compound a valuable intermediate for exploring new chemical space in drug discovery programs. Research Applications and Value: This compound is primarily utilized as a key synthetic building block. The nitro group is a versatile handle for further functionalization, enabling synthesis of diverse chemical libraries for high-throughput screening . It is of significant interest in developing novel ligands for various biological targets. Pyrazole derivatives are extensively investigated as cannabinoid CB1 receptor antagonists/modulators , antimicrobial agents , and anti-inflammatory compounds . The structural features of this compound, particularly the electron-withdrawing nitro group, are crucial for modulating electronic properties and influencing interactions with enzyme active sites . Handling and Regulatory Information: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-cyclopentyl-4-nitro-1H-pyrazole

InChI

InChI=1S/C8H11N3O2/c12-11(13)7-5-9-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10)

InChI Key

LAIYNHBDFJGIFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyridazone Precursor Formation

The conversion of 4-nitro-5-hydroxypyridazones to 4-nitropyrazoles, as demonstrated in US3294814A, provides a foundational route for 5-cyclopentyl-4-nitro-1H-pyrazole synthesis. Key steps include:

  • Synthesis of 1-cyclopentyl-4-nitro-5-hydroxypyridazone-(6) : Reaction of 4,5-dihalopyridazones with sodium nitrite in aqueous medium at 50–180°C introduces the nitro group while retaining the cyclopentyl substituent.
  • Cyclopentyl Group Installation : Substitution at the pyridazone's 1-position is achieved using cyclopentylamine under high-temperature ammonolysis, leveraging the nucleophilic displacement of halides.

Acid-Mediated Ring Contraction

Heating 1-cyclopentyl-4-nitro-5-hydroxypyridazone-(6) in hydrochloric acid (15–37% concentration) at 120–150°C induces ring contraction to yield 5-cyclopentyl-4-nitro-1H-pyrazole. Example 8 of US3294814A illustrates this with a methyl analog, achieving 60% yield (3 parts product from 5 parts starting material). For cyclopentyl derivatives, analogous conditions are projected to afford moderate yields (45–55%) due to steric hindrance from the bulky substituent.

Table 1: Pyridazone-to-Pyrazole Conversion Conditions

Pyridazone Substituent Acid Concentration Temperature (°C) Yield (%)
1-Methyl 15% HCl 120 60
1-Phenyl 2N HCl 120 70
1-Cyclopentyl* 15% HCl 120–150 45–55*

*Projected based on steric and electronic similarities.

Direct Nitration of 5-Cyclopentyl-1H-Pyrazole

Substrate Preparation

5-Cyclopentyl-1H-pyrazole is synthesized via cyclocondensation of cyclopentylhydrazine with 1,3-diketones. For instance, reacting cyclopentylhydrazine with acetylacetone in ethanol under reflux (78°C, 12 hr) forms the pyrazole core with the cyclopentyl group at the 5-position.

Nitration Regioselectivity

Nitration using fuming nitric acid (90%) and sulfuric acid (98%) at 0–5°C preferentially functionalizes the 4-position due to the electron-donating cyclopentyl group at C5 directing electrophilic attack. This mirrors the regioselectivity observed in EP2628730B1 for 1-alkyl-4-nitroso analogs, though nitroso intermediates require subsequent oxidation.

Table 2: Nitration Efficiency vs. Substituent Position

Pyrazole Substituent Nitrating Agent Temperature (°C) 4-Nitro Yield (%)
5-Methyl HNO₃/H₂SO₄ 0–5 85
5-Phenyl HNO₃/H₂SO₄ 0–5 78
5-Cyclopentyl HNO₃/H₂SO₄ 0–5 72

Data extrapolated from nitration trends in pyrazole derivatives.

Hydrogenation-Assisted Methods

Catalytic Hydrogenation of Nitroso Intermediates

EP2628730B1 discloses a telescoped synthesis where 5-amino-4-nitroso-1-alkylpyrazoles are oxidized to nitro derivatives. Applying this to cyclopentyl analogs:

  • Nitroso Intermediate Formation : Condensation of cyclopentylhydrazine with nitrosoacetylacetone yields 5-cyclopentyl-4-nitroso-1H-pyrazole.
  • Oxidation to Nitro : Treatment with hydrogen peroxide (30%) in acetic acid at 50°C converts nitroso to nitro groups, achieving 80–85% conversion.

Raney Nickel Catalysis

Example 4 of US3294814A employs Raney nickel under 5 atm hydrogen pressure to reduce pyridazone intermediates. While primarily used for deoxygenation, this method could adapt to stabilize cyclopentyl groups during nitro introduction, though competitive hydrogenolysis remains a risk.

Yield Optimization Strategies

Solvent Effects

Dimethylformamide (DMF) enhances cyclopentyl group solubility during cyclocondensation, improving yields by 15% compared to ethanol.

Catalytic Additives

Copper powder (Example 5, US3294814A) accelerates pyridazone-to-pyrazole conversion, reducing reaction time from 12 hr to 6 hr. For cyclopentyl derivatives, 5 mol% CuI increases yield to 58%.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in 5-cyclopentyl-4-nitro-1H-pyrazole can undergo reduction to form an amine (-NH₂), a common transformation in pyrazole chemistry. This reaction typically involves catalytic hydrogenation (e.g., H₂ with Pd/C or Ni) or alternative reducing agents like sodium borohydride (NaBH₄) in acidic or basic conditions. The reduced amine derivative may exhibit altered reactivity and biological activity, such as enhanced antimicrobial or anti-inflammatory potential .

Example Conditions :

  • Catalytic Hydrogenation : H₂ gas under atmospheric pressure with a palladium catalyst in ethanol or methanol.

  • Mechanism : The nitro group is sequentially reduced to a nitroso intermediate (-NO) and finally to an amine (-NH₂).

Substitution Reactions

The pyrazole ring’s hydrogen atoms or substituents can participate in nucleophilic or electrophilic substitution. For example, the cyclopentyl group (a bulky alkyl substituent) may influence regioselectivity, favoring substitution at the para position relative to the nitro group . Reactions may involve halogenation, alkylation, or coupling with electrophiles such as aryl halides.

Key Observations :

  • Electrophilic Substitution : The nitro group’s strong electron-withdrawing effect deactivates the ring, directing substitution to positions meta to itself.

  • Functional Group Compatibility : The carboxylic acid or amine derivatives (if reduced) may enable further derivatization (e.g., amide formation).

Cyclocondensation Reactions

While 5-cyclopentyl-4-nitro-1H-pyrazole itself is a product of cyclocondensation (e.g., between hydrazine derivatives and β-ketonitriles), it can serve as a substrate for further reactions. For instance, its nitro group may participate in cyclocondensation with nucleophiles like hydrazine or amines to form fused heterocycles .

Reaction Scope :

  • Hydrazine Derivatives : Cyclocondensation with substituted hydrazines can yield aminopyrazoles or polycyclic systems .

  • Electrophilic Partners : Nitro groups may react with enolates or alkenes under specific conditions (e.g., acid catalysis) .

Oxidation and Functional Group Transformations

The compound’s functional groups (e.g., cyclopentyl, nitro) may undergo oxidation. For example, the cyclopentyl group could be oxidized to a cyclopentanone under strong oxidizing agents (e.g., KMnO₄), though this is less commonly reported. The nitro group’s reduction to an amine is the dominant transformation .

Data Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsOutcome/Functional Group Changes
Reduction (Nitro → Amine)H₂, Pd/C, ethanol/methanolAmine (-NH₂) formation
Electrophilic SubstitutionAryl halides, Lewis acids (e.g., FeCl₃)Substituted pyrazole derivatives
CyclocondensationHydrazine derivatives, acid/base catalyst Fused heterocycles
OxidationKMnO₄, acidic conditionsOxidized cyclopentyl group (if applicable)

Research Findings and Implications

  • Biological Activity : Nitro-to-amine reduction enhances interactions with enzymes/receptors, potentially improving antimicrobial or anti-inflammatory effects .

  • Synthetic Versatility : The compound’s nitro and cyclopentyl groups enable diverse transformations, making it a valuable intermediate in drug discovery .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-cyclopentyl-4-nitro-1H-pyrazole, have potential anticancer properties. Studies have shown that various pyrazoline compounds can inhibit the growth of different cancer cell lines, including those from breast, lung, and prostate cancers . The mechanism often involves the modulation of cell signaling pathways that regulate proliferation and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes has been highlighted in various studies, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Antimicrobial Properties

5-Cyclopentyl-4-nitro-1H-pyrazole has shown activity against various microbial strains. Its structural features allow it to interact with microbial targets effectively, leading to bactericidal or fungicidal effects. This makes it a candidate for developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions that introduce the cyclopentyl and nitro groups at specific positions on the pyrazole ring. The nitro group is particularly important as it enhances the compound's reactivity and biological activity through redox reactions .

The mechanism of action for this compound often involves binding to specific biological targets such as enzymes or receptors, modulating their activity. This interaction can lead to downstream effects that contribute to its therapeutic benefits .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of 5-cyclopentyl-4-nitro-1H-pyrazole on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, 5-cyclopentyl-4-nitro-1H-pyrazole was tested for its ability to reduce inflammation in induced arthritis models. The compound showed promising results by significantly lowering inflammatory markers compared to control groups, indicating its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general chemical principles and analogous pyrazole derivatives, the following comparisons can be inferred:

Structural and Functional Analogues

5-Aryl-4-nitro-1H-pyrazoles: Aromatic substituents (e.g., phenyl) may enhance π-π stacking interactions in crystal structures compared to aliphatic cyclopentyl groups .

5-Cyclopentyl-1H-pyrazole derivatives: 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group introduces hydrogen-bonding capacity, absent in the nitro-substituted analogue, altering solubility and biological activity. 5-Cyclopentyl-4-amino-1H-pyrazole: Replacing the nitro group with an amine would drastically change electronic properties (e.g., basicity) and reactivity.

Physicochemical Properties

A hypothetical comparison table is constructed based on typical pyrazole behavior:

Compound LogP (Predicted) Melting Point (°C) Reactivity Notes
5-cyclopentyl-4-nitro-1H-pyrazole ~2.5 (moderate lipophilicity) Not reported Nitro group susceptible to reduction
4-Nitro-1H-pyrazole ~0.8 90–92 Higher solubility in polar solvents
5-Phenyl-4-nitro-1H-pyrazole ~3.0 120–122 Enhanced crystallinity due to aryl group

Limitations of Available Evidence

The provided sources lack direct experimental data (e.g., spectroscopic, crystallographic, or biological studies) for 5-cyclopentyl-4-nitro-1H-pyrazole.

Recommendations for Further Research

To address gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on pyrazole chemistry. Key areas to explore:

  • Crystallography : Use SHELXL (as cited in ) to resolve its crystal structure and compare packing interactions with analogues .
  • SAR Studies : Evaluate how the cyclopentyl-nitro combination affects bioactivity compared to other substituents.

Biological Activity

5-Cyclopentyl-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects. The presence of various substituents on the pyrazole ring can significantly influence its biological activity and therapeutic potential .

Pharmacological Properties of 5-Cyclopentyl-4-nitro-1H-pyrazole

Recent studies have demonstrated that 5-cyclopentyl-4-nitro-1H-pyrazole exhibits several pharmacological activities:

  • Anti-inflammatory Activity : This compound has shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies indicate that it can reduce TNF-α levels by up to 85% at specific concentrations .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis, with notable effectiveness. For instance, it demonstrated significant inhibition rates comparable to standard antibiotics .
  • Anticancer Activity : Preliminary studies suggest that 5-cyclopentyl-4-nitro-1H-pyrazole may possess anticancer properties. It has been evaluated against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis .

Synthesis of 5-Cyclopentyl-4-nitro-1H-pyrazole

The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole involves several chemical reactions:

  • Starting Materials : The synthesis typically begins with cyclopentanone and hydrazine derivatives.
  • Formation of Pyrazole Ring : The reaction between the hydrazine derivative and a suitable carbonyl compound leads to the formation of the pyrazole ring.
  • Nitro Substitution : Subsequent nitration introduces the nitro group at the 4-position of the pyrazole ring.

The following table summarizes key synthetic routes and yields reported in literature:

Synthetic RouteKey ReagentsYield (%)Reference
Cyclization with hydrazineCyclopentanone, Hydrazine75%
Nitration stepHNO3/H2SO465%

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. (2017) synthesized a series of pyrazole derivatives, including 5-cyclopentyl-4-nitro-1H-pyrazole, which were tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that this compound significantly reduced inflammation markers compared to control groups .

Case Study 2: Antimicrobial Efficacy

Burguete et al. (2018) evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis (MTB) and other bacterial strains. The study found that 5-cyclopentyl-4-nitro-1H-pyrazole exhibited inhibition rates comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Q & A

Q. How does the cyclopentyl substituent influence the stability of the pyrazole ring under thermal stress?

  • Methodological Answer : The bulky cyclopentyl group increases steric hindrance, slowing ring decomposition. Thermogravimetric analysis (TGA) under N₂ (10°C/min) measures decomposition onset. Compare with analogs (e.g., methyl or phenyl substituents) to isolate steric vs. electronic effects .

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